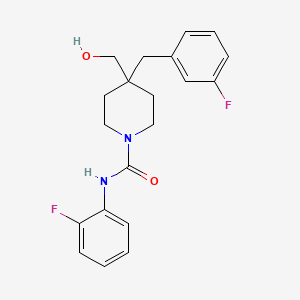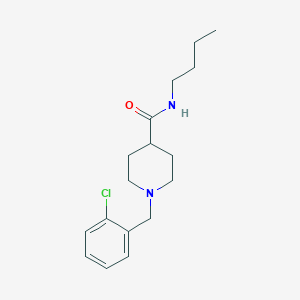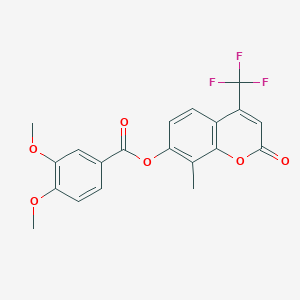![molecular formula C17H27NO7 B5011191 {2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5011191.png)
{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in multiple biological processes, including inflammation, immune response, and apoptosis. Therefore, this compound has been investigated for its potential use in treating various diseases.
Mechanism of Action
{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a selective antagonist of the P2X7 receptor, which is involved in multiple biological processes, including inflammation, immune response, and apoptosis. The P2X7 receptor is expressed in various cell types, including immune cells, cancer cells, and neuronal cells. The activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines and chemokines, which can contribute to the development of various diseases. Therefore, the inhibition of the P2X7 receptor by this compound can have therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and reduce inflammation in animal models. The compound has also been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using {2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate in lab experiments include its selectivity for the P2X7 receptor, its potential therapeutic applications, and its ability to inhibit the proliferation of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
Future Directions
There are several future directions for the research on {2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate. One future direction is to investigate the compound's potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the compound's potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials.
Synthesis Methods
The synthesis method for {2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate involves several steps. The first step is the synthesis of 2-(2-aminoethoxy)ethanol, which is then reacted with 3,5-dimethylphenol to form {2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine. The final step involves the reaction of {2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine with 2-methoxyethyl chloroformate in the presence of a base to form this compound.
Scientific Research Applications
{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been investigated for its potential use in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and reduce inflammation in animal models.
properties
IUPAC Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-13-10-14(2)12-15(11-13)19-9-8-18-7-5-16-4-6-17-3;3-1(4)2(5)6/h10-12,16H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVYZYIBYSALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5011115.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5011120.png)
![ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5011129.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5011142.png)

![3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5011165.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5011168.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)

![4-(4-fluorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5011214.png)
![propyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoate](/img/structure/B5011217.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011218.png)